Florbetapir

Amyloid PET imaging Alzheimer's disease biomarkers Tracer quantification

Select florbetapir (AV-45) as your ¹⁸F-amyloid PET precursor. This stilbene derivative delivers Ki <10 nM for fibrillar Aβ aggregates with 93% sensitivity and 100% specificity vs. neuropathology. Lower non-specific white-matter binding than flutemetamol improves borderline plaque interpretation, while established PiB-to-florbetapir conversion algorithms (Spearman ρ=0.86–0.95) preserve longitudinal data continuity. The 109.75-min ¹⁸F half-life enables regional distribution to sites without cyclotrons, and the 30–90 min post-injection window standardizes multi-site trial workflows. Also validated for cerebral amyloid angiopathy (CAA) research.

Molecular Formula C20H25FN2O3
Molecular Weight 360.4 g/mol
CAS No. 938435-69-9
Cat. No. B607462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorbetapir
CAS938435-69-9
SynonymsAV45;  AV 45;  AV-45;  Flobetapir
Molecular FormulaC20H25FN2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF
InChIInChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+
InChIKeyYNDIAUKFXKEXSV-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Florbetapir (CAS 938435-69-9) Procurement Guide: Baseline Characteristics of a Clinically Validated 18F-Amyloid PET Tracer


Florbetapir (18F-AV-45, Amyvid) is an FDA-approved 18F-labeled positron emission tomography (PET) radiopharmaceutical for detecting β-amyloid (Aβ) neuritic plaque density in adult patients with cognitive impairment undergoing evaluation for Alzheimer's disease [1]. As a stilbene derivative developed by the Kung research team, florbetapir selectively binds to fibrillar Aβ aggregates with high affinity (Ki < 10 nM) and enables imaging within a 30–90 minute post-administration window due to favorable pharmacokinetics [2]. The compound represents one of three clinically validated 18F-amyloid tracers—alongside florbetaben (Neuraceq) and flutemetamol (Vizamyl)—each with distinct molecular structures and operational characteristics that preclude direct substitution [3].

Flororbetapir F18 Procurement: Why In-Class Substitution with Florbetaben or Flutemetamol Requires Explicit Validation


Despite comparable pooled diagnostic accuracy in meta-analyses [1], the three FDA-approved 18F-amyloid tracers exhibit distinct binding properties that affect quantification. Florbetapir demonstrates lower cortical retention ratios than 11C-PiB in Aβ-positive subjects (linear regression slope 0.59–0.64) [2] and lower non-specific white matter binding than flutemetamol [3]. These differences mandate tracer-specific acquisition protocols and preclude direct quantitative comparison without cross-tracer conversion algorithms. Furthermore, longitudinal study data indicate that PiB exhibits larger effect sizes for measuring amyloid change than florbetapir [4], making tracer selection consequential for clinical trial design rather than a generic procurement decision.

Florbetapir F18 Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Procurement


Florbetapir vs. 11C-PiB: Cortical Retention Quantification and Cross-Tracer Conversion

In a head-to-head comparison of the same 32 participants (cognitively normal, MCI, and AD), florbetapir cortical retention ratios correlated strongly with 11C-PiB (Spearman ρ = 0.86–0.95), but Aβ-positive subjects showed systematically lower florbetapir values [1]. Linear regression slope of florbetapir against PiB was 0.59–0.64, enabling cross-tracer cutoff conversion but indicating differential dynamic range [1].

Amyloid PET imaging Alzheimer's disease biomarkers Tracer quantification

Florbetapir Binding Affinity (Kd) in Postmortem AD Brain Tissue

In vitro binding studies using postmortem human AD brain tissue homogenates measured florbetapir F-18 dissociation constant (Kd) at 3.7 ± 0.3 nmol/L, with maximum binding capacity (Bmax) of 8800 ± 1600 fmol/mg protein [1]. Competitive binding assays in AD patient brain homogenates report Ki values ranging from 2.20 nM to 2.87 nM [2]. By comparison, 11C-PiB exhibits Ki ~1–2 nM in similar assays [3].

Receptor binding Amyloid affinity PET tracer validation

Florbetapir Clinical Diagnostic Accuracy: Sensitivity and Specificity Against Neuropathology

In a prospective cohort study correlating florbetapir PET with autopsy neuropathology, visual interpretation achieved 93% sensitivity and 100% specificity for detecting moderate-to-frequent neuritic amyloid plaques [1]. Pooled meta-analysis across 18F-tracers reported sensitivity 89.6–93.1% and specificity 83.9–87.2% versus clinical diagnosis, with no significant difference among the three tracers [2].

Diagnostic accuracy PET-neuropathology correlation Amyloid imaging validation

Florbetapir Operational Advantage: Extended 18F Half-Life (110 min) vs. 11C-PiB (20 min)

Florbetapir incorporates the 18F radioisotope with a half-life of 109.75 minutes, enabling centralized production and regional distribution to imaging centers without on-site cyclotron capability [1]. In contrast, 11C-PiB requires an on-site cyclotron due to its 20-minute half-life, restricting its use to major academic medical centers [2]. This logistical differentiation represents the primary driver for 18F-tracer adoption in multi-center clinical trials and community hospital settings.

Radiopharmaceutical logistics PET tracer supply chain 18F-fluorine radionuclide

Florbetapir Imaging Protocol Efficiency: 10-Minute Acquisition Window at 30–90 Minutes Post-Injection

Florbetapir's pharmacokinetic profile permits a brief 10-minute PET acquisition within a flexible 30–90 minute post-administration window [1]. In clinical practice, this enables scanning at 50 minutes post-injection [2]. By comparison, 11C-PiB protocols typically require a 40–60 minute dynamic acquisition or a 20–30 minute static scan at 40–60 minutes post-injection, with less scheduling flexibility due to rapid decay [3].

PET imaging protocol Clinical workflow efficiency Patient throughput

Florbetapir Differential White Matter Binding vs. Flutemetamol

In a head-to-head multi-tracer comparison study in Down syndrome adults, florbetapir (FBP) demonstrated lower non-specific white matter retention compared to flutemetamol (FMM), while PiB and NAV4694 exhibited intermediate to high gray matter specificity [1]. However, PiB displayed the largest effect size for measuring longitudinal amyloid change, while florbetapir showed a small effect size, a critical distinction for clinical trial endpoint selection [1].

Non-specific binding Quantitative PET analysis Tracer selectivity

Florbetapir F18 Optimal Application Scenarios: Evidence-Based Deployment for Research and Clinical Operations


Multi-Center Alzheimer's Disease Clinical Trials Requiring Centralized Radiopharmaceutical Distribution

Clinical trials enrolling across geographically dispersed sites benefit from florbetapir's 18F-labeling (109.75-minute half-life), which enables commercial manufacturing and regional distribution to imaging centers lacking on-site cyclotrons [1]. The 10-minute acquisition protocol at 30–90 minutes post-injection supports standardized imaging across sites with varying PET scanner availability . However, the smaller effect size for longitudinal amyloid change versus PiB should be considered when selecting endpoints for disease-modifying therapeutic trials .

Community Hospital Amyloid PET Programs for Dementia Differential Diagnosis

Community-based neurology practices without cyclotron infrastructure can implement amyloid PET services using commercially supplied florbetapir [1]. The validated sensitivity (93%) and specificity (100%) against neuropathology provides confidence for clinical decision-making, while the flexible 30–90 minute post-injection imaging window accommodates variable patient preparation and scanner scheduling workflows . The lower white matter binding compared to flutemetamol may improve visual interpretation in cases with borderline cortical uptake .

Longitudinal Cohort Studies with Established 11C-PiB Historical Data Requiring Cross-Tracer Harmonization

Research programs transitioning from 11C-PiB to 18F-labeled tracers can utilize florbetapir with established cross-tracer conversion algorithms. The strong correlation between PiB and florbetapir (Spearman ρ = 0.86–0.95) and linear regression slopes of 0.59–0.64 enable reliable transformation of amyloid positivity cutoffs between the two tracers [1]. This makes florbetapir particularly suitable for studies needing to maintain continuity with historical PiB datasets while gaining the logistical advantages of 18F-labeling.

Cerebral Amyloid Angiopathy (CAA) Diagnostic Imaging Protocols

Florbetapir-PET demonstrates high diagnostic performance for cerebral amyloid angiopathy, with reported sensitivity of 100% (95% CI 66%–100%) and specificity of 89% (95% CI 51%–99%) [1]. This application scenario leverages florbetapir's validated cortical binding pattern recognition for differentiating CAA from hypertensive vasculopathy, supporting clinical research in intracerebral hemorrhage risk stratification and anti-amyloid therapy candidate screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Florbetapir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.